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Compound of Interest

8-Methyl-1,5-naphthyridin-4(1H)-
Compound Name:

one
CAS No.: 1099792-23-0
Cat. No.: B1505341

Get Quote

Executive Summary

Methyl-1,5-naphthyridines (

, MW 144.17 Da) are critical bioisosteres in medicinal chemistry, often serving as scaffolds for
kinase inhibitors and antimalarial agents. Their mass spectrometric analysis is defined by the

stability of the aromatic naphthyridine core and the specific influence of the methyl group's
position relative to the ring nitrogens.

Key Differentiator: The fragmentation behavior of 2-methyl-1,5-naphthyridine is distinct from its
3-methyl and 4-methyl isomers due to the "Proximity Effect,” which facilitates the direct
elimination of acetonitrile (

). In contrast, 3- and 4-methyl isomers predominantly undergo ring expansion followed by
hydrogen cyanide (

) loss.

Instrumentation & Methodology
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To replicate the fragmentation patterns described, the following experimental parameters are
recommended. These protocols ensure the generation of diagnostic ions required for isomer
differentiation.

Parameter Standard EI-MS Protocol ESI-MS/MS Protocol
lonization Source Electron Impact (EI) Electrospray lonization (ESI)
70 eV (Standard hard 15-35 eV (Collision Induced
Energy o . i
ionization) Dissociation)
Source Temp 200-250 °C 100-150 °C
Analyzer Quadrupole or TOF Orbitrap or Q-TOF

Dissolve in MeOH/CH2CI2 (1 50% MeOH/H20 + 0.1%

Sample Prep ) ]
mg/mL) Formic Acid

Note on lonization: El (70 eV) is preferred for structural elucidation as it promotes the radical-
cation fragmentation pathways necessary to distinguish the isomers. ESI typically yields

(m/z 145) and requires MS/MS to observe the diagnostic fragments.

Fragmentation Mechanisms

The fragmentation of methyl-1,5-naphthyridines is governed by two competing pathways: Ring
Expansion (favored by

- and
-isomers) and Proximity Elimination (favored by
-isomers).

Mechanism A: The Azatropylium Rearrangement (General Pathway)

o Applicable to: All isomers, but dominant for 3-methyl and 4-methyl.
e Process:

o H-Loss: The molecular ion (
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, m/z 144) loses a hydrogen atom from the methyl group.

o Ring Expansion: The resulting methylene radical induces a ring expansion, incorporating
the exocyclic carbon into the ring to form a stable aza-tropylium ion (m/z 143).

o HCN Loss: This stable cation subsequently degrades by losing neutral HCN (27 Da) to
form m/z 116.

Mechanism B: The Proximity Effect (Specific to 2-Methyl)
o Applicable to:2-methyl-1,5-naphthyridine (and 2,6-dimethyl derivatives).

e Process:
o The methyl group is adjacent (

) to the ring nitrogen (N1 or N5).

o Arearrangement allows for the direct expulsion of the methyl carbon and the adjacent

nitrogen as a neutral acetonitrile molecule (

, 41 Da).

o Result: A diagnostic peak at m/z 103 (

Comparative Analysis of Isomers

The following table summarizes the diagnostic ions that allow for the differentiation of the

positional isomers.
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Key lon 1 Key lon 2 Mechanism
Isomer Structure . . .
(Basel/High) (Diagnostic) Note
Proximity Effect:
Methy! miz 144 ( m/z 103 ( Direct loss of
2-Methyl acetonitrile is
toN ) ) unique to this
position.
Azatropylium:
Intense
Methyl m/z 143 ( m/z 116 (
3-Methyl peak due to
to N ) )
resonance
stabilization.
Similar to 3-
methyl; requires
Methyl m/z 143 ( m/z 116 ( high-res MS or
4-Methyl ) o
to N ) ) fingerprinting to

distinguish from

3-methyl.

Detailed Isomer Profiles
1. 2-Methyl-1,5-Naphthyridine

e Spectra Characteristics: The molecular ion (m/z 144) is the base peak. A significant fragment
at m/z 143 is observed, but the distinguishing feature is the presence of m/z 103.

o Pathway:

AND

e Why: The N1 nitrogen can abstract a proton from the C2-methyl group during the
rearrangement, facilitating the extrusion of the C-N unit.

2. 3-Methyl-1,5-Naphthyridine
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e Spectra Characteristics: The

peak (m/z 143) is often the base peak or nearly equal to the molecular ion. The loss of

(41 Da) is mechanistically unfavorable because the methyl carbon is not adjacent to a
nitrogen atom.

e Pathway:

o Why: The formation of the azatropylium ion is the thermodynamic sink.

Visualization of Pathways

The following diagram illustrates the divergent fragmentation pathways for the 2-methyl vs. 3-
methyl isomers.
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Caption: Divergent fragmentation pathways. The red path (top) shows the diagnostic loss of
acetonitrile for 2-methyl isomers. The green path (bottom) shows the ring expansion typical of
3- and 4-methyl isomers.
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Experimental Workflow for Identification

To confirm the identity of an unknown methyl-1,5-naphthyridine derivative:

Acquire Full Scan (El, 70eV):
o Confirm Parent lon at m/z 144.

Check for m/z 103:

o Present (>10% relative abundance): High probability of 2-methyl substitution.

o Absent (<2% relative abundance): Likely 3-methyl or 4-methyl.

Analyze M-1 Intensity (m/z 143):

o If m/z 143 > m/z 144 (Base Peak), it strongly suggests 3-methyl or 4-methyl (Azatropylium
formation).

Tandem MS (Optional):

o |solate m/z 144.

o Apply Collision Energy (20-30 eV).
o Monitor transition

(Specific for 2-Me).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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